4-(1-butyl-1H-benzimidazol-2-yl)-1-(3-chloro-2-methylphenyl)pyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1-butyl-1H-benzimidazol-2-yl)-1-(3-chloro-2-methylphenyl)pyrrolidin-2-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, biotechnology, and materials science. This compound is also known as BZP or benzylpiperazine and belongs to the class of piperazine derivatives. In
Wissenschaftliche Forschungsanwendungen
Synthesis and Transformation
A study demonstrated the chemical transformations of a similar compound, 4-(1 Н -benzimidazol-2-yl)-1-[3-(trifluoromethylphenyl)]-2-pyrrolidinone, showing the potential for synthesizing a wide range of 1,2-disubstituted benzimidazoles with different fragments, including pyrrole and pyrazole moieties. This suggests possible applications in synthesizing diverse benzimidazole derivatives (Vaickelionienė, Sapijanskaitė, & Mickevičius, 2012).
PARP Inhibition
Research on phenylpyrrolidine- and phenylpiperidine-substituted benzimidazole carboxamide inhibitors revealed compounds with excellent poly(ADP-ribose) polymerase (PARP) enzyme potency. One specific compound, A-966492, demonstrated significant potential in inhibiting PARP-1 enzyme, suggesting its relevance in cancer treatment and neurological disorders (Penning et al., 2010).
Vasorelaxant Activity
Another study synthesized benzimidazole derivatives with significant vasodilation properties, indicating their potential use in cardiovascular therapies. Compounds like 2-alkoxy-4-aryl-6-(1H-benzimidazol-2-yl)-3-pyridinecarbonitriles exhibited remarkable vasorelaxant activity, comparable to standard drugs (Nofal et al., 2013).
Selective Inhibition of Heme Oxygenase-2
Research on 1-(4-chlorobenzyl)-2-(pyrrolidin-1-ylmethyl)-1H-benzimidazole (clemizole) analogs, similar to the compound , showed potent and selective inhibition of heme oxygenase-2. This finding could be significant in developing therapeutic agents for conditions where heme oxygenase-2 plays a role (Vlahakis, Vukomanovic, Nakatsu, & Szarek, 2013).
Antimicrobial Properties
A study on 1-benzyl-2-butyl-4-chloroimidazole embodied 4-azafluorenones, which are structurally similar, demonstrated significant antimicrobial activity. This suggests potential applications of the compound for developing new antimicrobial agents (Addla et al., 2012).
Synthesis Optimization
A synthesis study of 2-substituted benzimidazoles, including methods applicable to the compound , provided insights into efficient synthesis processes. This research could aid in the large-scale production of similar benzimidazole derivatives for various applications (Alcalde et al., 1992).
ACE Inhibition
A series of novel 2-butyl-4-chloro-1-methylimidazole embedded chalcones and pyrazoles, structurally related to the compound, were found to inhibit angiotensin converting enzyme (ACE), suggesting potential applications in hypertension and cardiovascular diseases (Kantevari et al., 2011).
Eigenschaften
IUPAC Name |
4-(1-butylbenzimidazol-2-yl)-1-(3-chloro-2-methylphenyl)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN3O/c1-3-4-12-25-20-10-6-5-9-18(20)24-22(25)16-13-21(27)26(14-16)19-11-7-8-17(23)15(19)2/h5-11,16H,3-4,12-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQXHSMZOBWYBEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=C(C(=CC=C4)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-butyl-1H-benzimidazol-2-yl)-1-(3-chloro-2-methylphenyl)pyrrolidin-2-one |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.